

# Physical and chemical properties of crystalline D-Rhamnose

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An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline **D-Rhamnose** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**D-Rhamnose** is a naturally occurring deoxy sugar, specifically a 6-deoxy-D-mannose. Unlike its more common L-enantiomer, which is a constituent of many plant glycosides and bacterial cell walls, **D-Rhamnose** is comparatively rare, found primarily in the lipopolysaccharides (LPS) of certain pathogenic bacteria such as Pseudomonas aeruginosa.[1] Its presence in these unique biological structures makes it a point of interest for researchers in microbiology, immunology, and drug development, particularly for applications related to bacterial pathogenesis and vaccine development. This guide provides a comprehensive overview of the core physical and chemical properties of crystalline **D-Rhamnose**, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

# **Physical and Chemical Properties**

The physical and chemical characteristics of **D-Rhamnose** are fundamental to its isolation, identification, and application in research.

#### **General Properties**



Crystalline **D-Rhamnose** is a white, solid monosaccharide with a sweet taste.[2] As a 6-deoxyhexose, it possesses a methyl group at the C6 position in place of a hydroxymethyl group, which influences its polarity and reactivity compared to other hexoses.

#### **Quantitative Physicochemical Data**

The key physicochemical properties of **D-Rhamnose** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C6H12O5	[2]
Molecular Weight	164.16 g/mol	[1]
Melting Point	120-160 °C	[2]
Boiling Point	323.9 °C (at 760 mmHg)	[2]
Density	1.556 g/cm <sup>3</sup>	[2]
Flash Point	149.7 °C	[2]
Refractive Index	1.593	[2]
Specific Rotation [α]D	Shows mutarotation. The equilibrium value is expected to be the opposite of L-Rhamnose (+8.9°).	[3]
Solubility	Soluble in water, ethanol, and methanol. Estimated solubility is ~36 mg/mL in these solvents.	[4]

# **Spectroscopic Data**

Spectroscopic analysis is critical for the structural elucidation and identification of **D-Rhamnose**.

#### **NMR Spectroscopy**



Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Samples are typically dissolved in deuterium oxide (D<sub>2</sub>O).

Nucleus	Anomer	Carbon Position	Typical Chemical Shift (ppm)	Reference(s)
<sup>1</sup> H	α/β	H-1 (Anomeric)	~4.8 - 5.2	[5]
α/β	H-2 to H-5	~3.3 - 4.1	[5]	_
α/β	H-6 (CH₃)	~1.2 - 1.3	[5]	
13C	α	C-1	94.7	[6]
α	C-2	71.1	[6]	_
α	C-3	71.9	[6]	
α	C-4	73.1	[6]	_
α	C-5	70.0	[6]	_
α	C-6	18.0	[6]	_

### Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong hydroxyl and C-H absorptions, along with a complex "fingerprint region" unique to the molecule.[7]

Wavenumber Range (cm <sup>-1</sup> )	Vibration Type	Bond
3550 - 3200 (broad)	O-H Stretching	Hydroxyl Groups
3000 - 2850 (sharp)	C-H Stretching	Aliphatic C-H
1450 - 1375 (sharp)	C-H Bending	Aliphatic C-H
1200 - 1000 (strong)	C-O Stretching	Alcohols, Ethers
< 1500	Fingerprint Region	Complex vibrations unique to the molecule



#### **Mass Spectrometry**

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. In the analysis of rhamnosides (glycosides containing rhamnose), a characteristic neutral loss of 146 Da is observed, corresponding to the rhamnose moiety.[8][9]

### **Experimental Protocols**

The following sections detail standardized methodologies for determining the key properties of crystalline **D-Rhamnose**.

#### **Melting Point Determination**

The melting point is a crucial indicator of purity.

- Sample Preparation: A small amount of dry, crystalline **D-Rhamnose** is finely powdered.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
- Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range should be narrow.

#### **Solubility Testing (Visual Method)**

- Solvent Preparation: A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol) is placed in a vial at a controlled temperature.
- Sample Addition: A pre-weighed small amount of crystalline D-Rhamnose is added to the solvent.
- Mixing: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).



- Observation: The solution is visually inspected for any undissolved solid particles.
- Iteration: If the solid dissolves completely, further aliquots are added until saturation is reached. The total mass of dissolved solid per volume of solvent is recorded as the solubility.

#### **Optical Rotation Measurement (Polarimetry)**

- Solution Preparation: A solution of **D-Rhamnose** is prepared by accurately weighing the sample and dissolving it in a precise volume of solvent (typically water) in a volumetric flask.
   A common concentration is 1 g/100 mL.
- Polarimeter Setup: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (589 nm) at 20°C.[10]
- Blank Measurement: The polarimeter tube is filled with the pure solvent, and the instrument is zeroed.
- Sample Measurement: The tube is rinsed and filled with the prepared **D-Rhamnose** solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α) is recorded.[11]
- Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (I × c) where α is the observed rotation, I is the path length of the tube in decimeters, and c is the concentration in g/mL.

#### FTIR Spectroscopy (ATR Method)

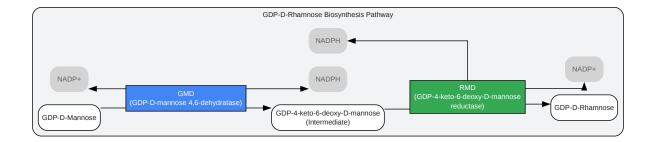
- Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and air-dried.
- Background Scan: A background spectrum is collected to account for atmospheric CO<sub>2</sub> and water vapor, as well as any absorptions from the ATR crystal itself.[12]
- Sample Application: A small amount of crystalline **D-Rhamnose** is placed directly onto the ATR crystal, ensuring complete coverage.
- Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.



 Spectrum Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

# Biosynthesis and Experimental Workflow Visualizations Biosynthesis of GDP-D-Rhamnose

In bacteria, **D-Rhamnose** is synthesized in its nucleotide-activated form, GDP-**D-Rhamnose**. The pathway starts from GDP-D-Mannose and involves a two-step enzymatic conversion.[13] [14]



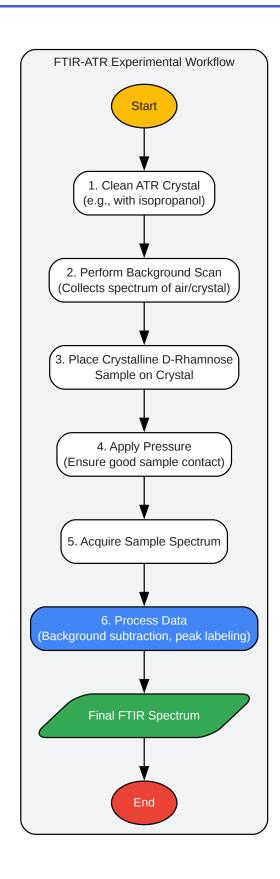
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Caption: Bacterial biosynthesis of GDP-D-Rhamnose.

#### **Experimental Workflow: FTIR-ATR Analysis**

The following diagram illustrates the standard workflow for analyzing a crystalline solid sample like **D-Rhamnose** using FTIR-ATR spectroscopy.





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Caption: Workflow for FTIR-ATR analysis of **D-Rhamnose**.



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